1,4,5-Oxadithiepane

CAS No.: 3886-40-6

Cat. No.: VC16970542

Molecular Formula: C4H8OS2

Molecular Weight: 136.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3886-40-6 |

|---|---|

| Molecular Formula | C4H8OS2 |

| Molecular Weight | 136.2 g/mol |

| IUPAC Name | 1,4,5-oxadithiepane |

| Standard InChI | InChI=1S/C4H8OS2/c1-3-6-7-4-2-5-1/h1-4H2 |

| Standard InChI Key | DFBDMKHCEZTHOH-UHFFFAOYSA-N |

| Canonical SMILES | C1CSSCCO1 |

Introduction

Structural Characteristics and Molecular Identification

Core Molecular Architecture

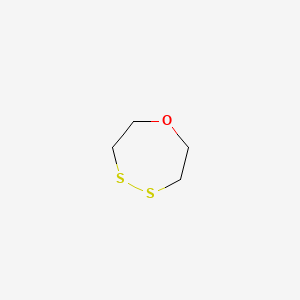

1,4,5-Oxadithiepane features a seven-membered ring comprising two sulfur atoms, one oxygen atom, and four methylene groups. The IUPAC name, 1,4,5-oxadithiepane, reflects the positions of the heteroatoms within the ring . The canonical SMILES representation, C1CSSCCO1, confirms the sequential arrangement of sulfur and oxygen atoms .

Table 1: Fundamental Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 3886-40-6 | |

| Molecular Formula | C₄H₈OS₂ | |

| Molecular Weight | 136.24 g/mol | |

| InChI Key | DFBDMKHCEZTHOH-UHFFFAOYSA-N | |

| SMILES | C1CSSCCO1 | |

| Density | 1.193 g/cm³ |

Three-Dimensional Conformation

PubChem’s 3D conformer model reveals a non-planar ring structure with staggered sulfur-sulfur (S-S) and sulfur-oxygen (S-O) bonds . The dihedral angles between heteroatoms contribute to moderate ring strain, as evidenced by computational studies of similar thiepanes .

Physicochemical Properties

Thermodynamic Parameters

The compound’s boiling point (218.3°C at 760 mmHg) and flash point (85.8°C) suggest moderate thermal stability, typical of sulfur-containing heterocycles . Its density of 1.193 g/cm³ aligns with expectations for a molecule of its size and polarity .

Table 2: Experimental Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 218.3°C | Estimated |

| Flash Point | 85.8°C | Estimated |

| LogP (Partition Coeff.) | 1.398 | Computed |

| Polar Surface Area | 59.83 Ų | Computed |

Mass Spectrometry

GC-MS analysis identifies a base peak at m/z 136, corresponding to the molecular ion [M]⁺ . Fragment ions at m/z 60 (C₂H₄S⁺) and m/z 64 (SO₂⁺) indicate cleavage of the S-S and C-O bonds during ionization .

Infrared Spectroscopy

While experimental IR data are unavailable, computational models predict strong absorbance bands near 1050–1150 cm⁻¹ (C-O stretching) and 600–700 cm⁻¹ (S-S stretching) .

Reactivity and Derivative Formation

Oxidation Pathways

1,4,5-Oxadithiepane undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions. The derivative 1,4,5-Oxadithiepane-2,7-dione (C₄H₄O₃S₂), identified in PubChem (CID 10176276), arises from ketone formation at positions 2 and 7 .

Table 3: Key Derivatives and Their Properties

| Compound | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| 1,4,5-Oxadithiepane | C₄H₈OS₂ | 136.24 g/mol | Parent compound |

| 1,4,5-Oxadithiepane-2,7-dione | C₄H₄O₃S₂ | 164.20 g/mol | Di-ketone derivative |

Comparative Analysis with Analogues

-

1,4-Dithiane: Lacks the oxygen atom, resulting in reduced polarity and higher lipophilicity .

-

1,3,5-Trithiane: Features three sulfur atoms, enhancing ring strain and oxidative reactivity .

-

1,4-Oxathiane: Contains one sulfur and one oxygen atom but in a different arrangement, altering electronic properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume